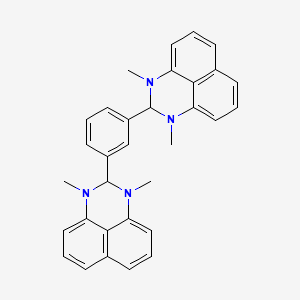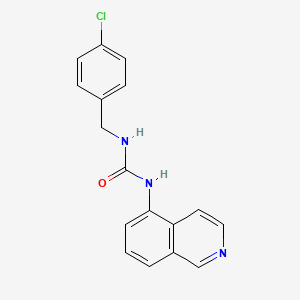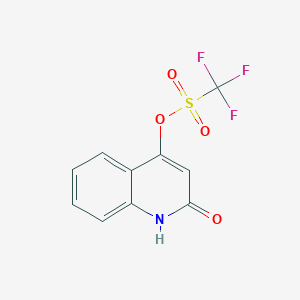![molecular formula C11H10Br2N2O3 B12578616 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester is a complex organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with various substituents such as bromine, methoxy, and ester groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Bromine: Bromination reactions are carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen-containing groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, dimethyl sulfate for methylation, and sulfuric acid for esterification. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound for studying various biological pathways and mechanisms involving pyrrolopyridine derivatives.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, the compound can disrupt signaling pathways that are crucial for tumor growth and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester: Similar structure but different substitution pattern, leading to variations in biological activity.
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives: These compounds are known for their immunomodulatory effects targeting Janus kinase 3 (JAK3).
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
分子式 |
C11H10Br2N2O3 |
|---|---|
分子量 |
378.02 g/mol |
IUPAC名 |
methyl 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H10Br2N2O3/c1-17-7-3-4-14-10-8(7)9(13)6(5-12)15(10)11(16)18-2/h3-4H,5H2,1-2H3 |
InChIキー |
CDXXTDQJDMWBEL-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(N(C2=NC=C1)C(=O)OC)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)





